
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride is a chemical compound with the molecular formula C12H24N2·2HCl. It is a derivative of piperidine and cyclohexylamine, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product, 1-(1-Piperidin-1-ylcyclohexyl)methanamine, is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the piperidine or cyclohexyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives. Substitution reactions can result in a variety of substituted piperidine or cyclohexyl compounds .
Scientific Research Applications
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, affecting neurotransmitter release and reuptake. This interaction can lead to various pharmacological effects, including analgesic and anesthetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenylcyclohexyl)piperidine (Phencyclidine): Known for its potent psychotomimetic effects.
1-(1-Piperidinyl)cyclohexanol: A hydroxylated derivative with different pharmacological properties.
Cyclohexylpiperidine: A simpler analog with distinct chemical behavior.
Uniqueness
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride is unique due to its specific combination of piperidine and cyclohexylamine moieties, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;;/h1-11,13H2;2*1H |
InChI Key |
HTPMZUVQFGJMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)
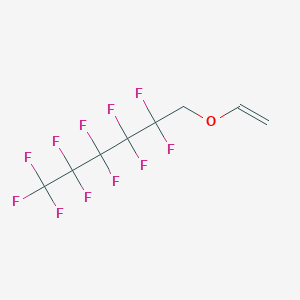
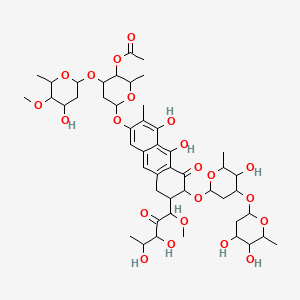
![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)

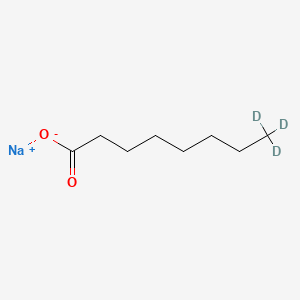
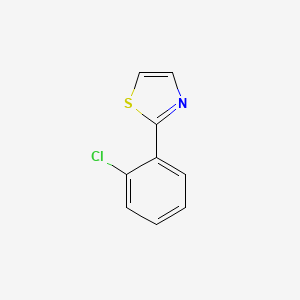
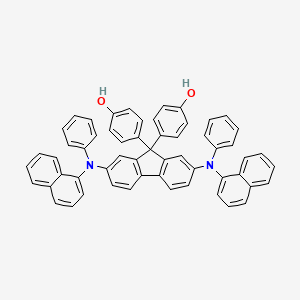
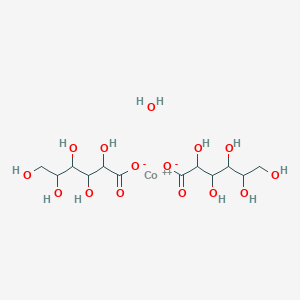
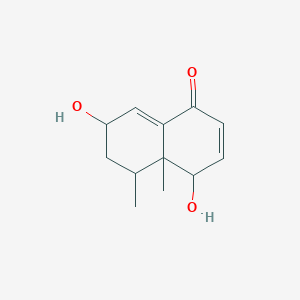
![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)
